

Analysis of Triethyl Citrate Crystal Structure: A Methodological Overview

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Compound of Interest

Compound Name: Triethyl Citrate

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Introduction

Triethyl citrate is a versatile excipient widely used in the pharmaceutical, food, and cosmetics industries. It functions as a plasticizer, solvent, and flavoring agent.^{[1][2][3]} Despite its widespread use, a detailed analysis of its single-crystal X-ray structure is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). **Triethyl citrate** exists as a colorless, odorless liquid at room temperature, with a melting point of approximately -55°C, which necessitates specialized cryogenic techniques for crystallization and crystal structure determination.^[1]

This technical guide provides a comprehensive overview of the experimental protocols and data analysis workflows that would be employed for the crystal structure analysis of **triethyl citrate**, should a suitable single crystal be obtained. While specific quantitative data for **triethyl citrate** is unavailable, this document serves as a valuable resource for researchers interested in the crystallographic analysis of similar low-melting-point organic molecules.

Hypothetical Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a low-melting-point compound like **triethyl citrate** would involve in-situ crystallization followed by single-crystal X-ray diffraction.

1. Crystallization

Given its low melting point, obtaining a single crystal of **triethyl citrate** would likely be achieved through controlled cooling of the liquid sample directly on the X-ray diffractometer.

- **Sample Preparation:** A small amount of high-purity liquid **triethyl citrate** would be loaded into a cryo-loop or a fine capillary.
- **In-situ Crystallization:** The sample would be rapidly cooled using a cryostream (e.g., liquid nitrogen) to a temperature below its melting point. A controlled warming and cooling cycle, often referred to as annealing, would then be employed to encourage the growth of a single, well-ordered crystal from the polycrystalline or amorphous solid. This process is often monitored using the diffractometer's microscope.

2. Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is formed, X-ray diffraction data would be collected.

- **Instrumentation:** A modern single-crystal X-ray diffractometer equipped with a low-temperature device would be essential.
- **Data Collection Strategy:** A series of diffraction images would be collected by rotating the crystal in the X-ray beam. The collection strategy would be optimized to ensure complete data coverage and a high signal-to-noise ratio.
- **Data Processing:** The collected images would be processed to integrate the diffraction spot intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This would result in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

3. Structure Solution and Refinement

The processed diffraction data would be used to solve and refine the crystal structure.

- **Structure Solution:** Direct methods or dual-space recycling methods would be employed to determine the initial positions of the atoms in the unit cell.

- **Structure Refinement:** The atomic positions and their displacement parameters would be refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions.

Data Presentation: Expected Crystallographic Parameters

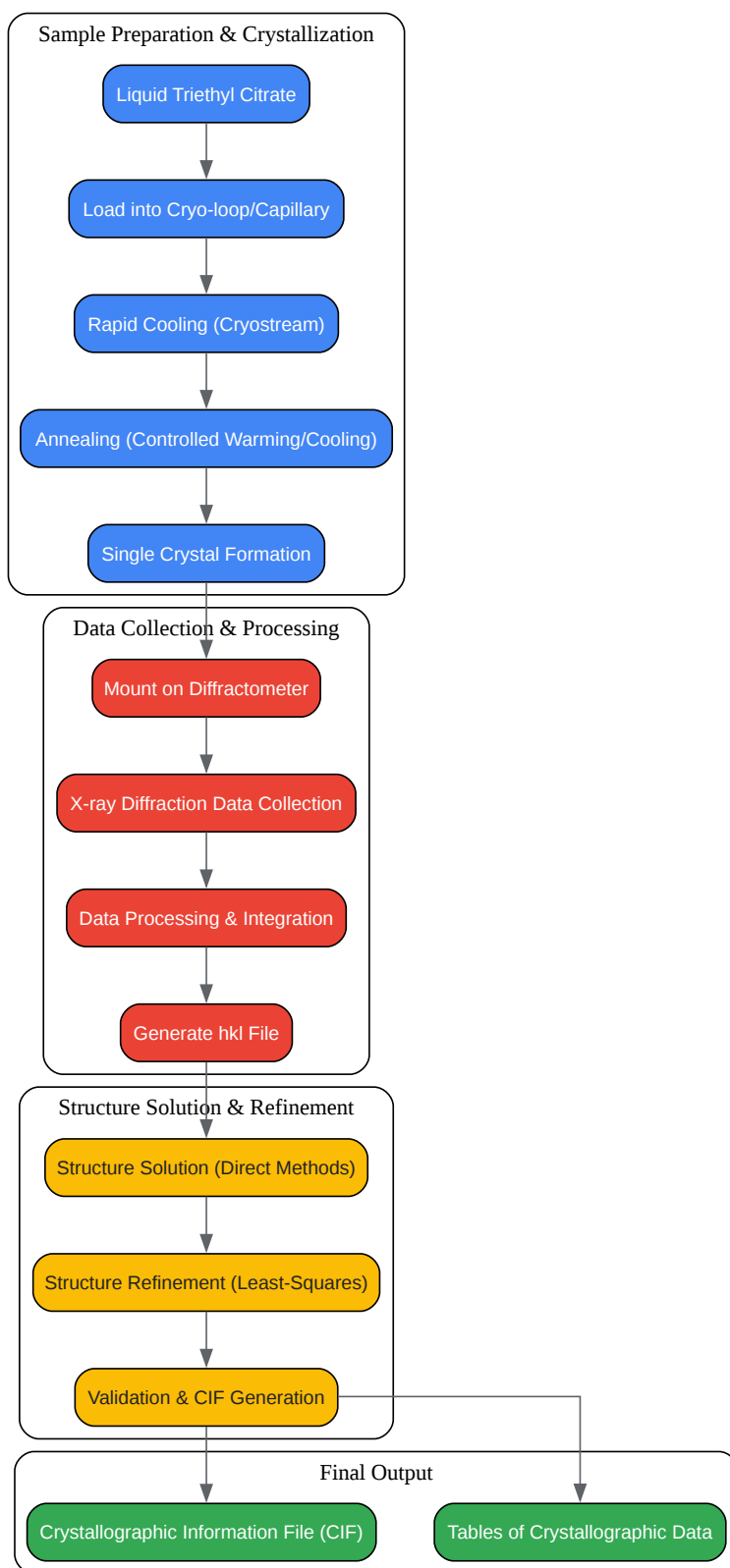
Should the crystal structure of **triethyl citrate** be determined, the following quantitative data would be presented in a structured table. The values provided below are for illustrative purposes and are not experimental data.

Crystallographic Parameter	Hypothetical Value
Chemical Formula	C ₁₂ H ₂₀ O ₇
Formula Weight	276.28 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	Hypothetical value
b (Å)	Hypothetical value
c (Å)	Hypothetical value
α (°)	90
β (°)	Hypothetical value
γ (°)	90
Volume (Å ³)	Hypothetical value
Z	4
Calculated Density (g/cm ³)	Hypothetical value
Absorption Coefficient (mm ⁻¹)	Hypothetical value
F(000)	Hypothetical value
Crystal Size (mm ³)	Hypothetical value
Temperature (K)	100(2)
Radiation (Å)	MoKα (λ = 0.71073)
θ range for data collection (°)	Hypothetical value
Index ranges	Hypothetical value
Reflections collected	Hypothetical value
Independent reflections	Hypothetical value [R(int) = value]
Completeness to θ = 25.242°	Hypothetical value %

Data / restraints / parameters	Hypothetical value / 0 / Hypothetical value
Goodness-of-fit on F^2	Hypothetical value
Final R indices [$I > 2\sigma(I)$]	R1 = value, wR2 = value
R indices (all data)	R1 = value, wR2 = value
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	Hypothetical value and Hypothetical value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a low-melting-point compound like **triethyl citrate**.



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Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of **triethyl citrate** remains to be determined and published, the methodologies for such an analysis are well-established. The primary challenge lies in the in-situ crystallization of this low-melting-point compound. A successful crystal structure determination would provide valuable insights into the intermolecular interactions and packing motifs of **triethyl citrate**, which could further inform its application in pharmaceutical formulations and other material science domains. This guide provides a robust framework for researchers and professionals undertaking similar crystallographic challenges.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com